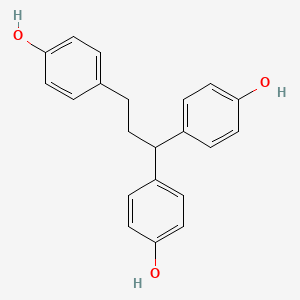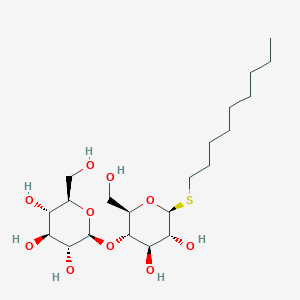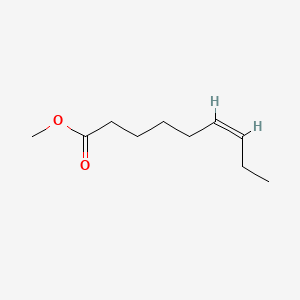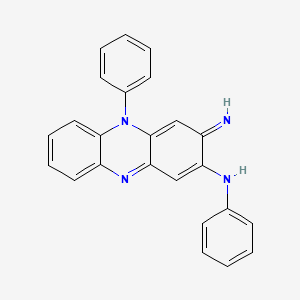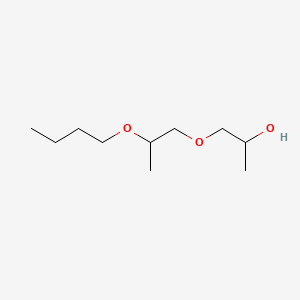
1-(2-Butoxypropoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxypropoxy)propan-2-ol is an organic compound with the molecular formula C₁₀H₂₂O₃ and a molecular weight of 190.28 g/mol . . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its solvent properties.
Métodos De Preparación
1-(2-Butoxypropoxy)propan-2-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve continuous processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
1-(2-Butoxypropoxy)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Butoxypropoxy)propan-2-ol has several scientific research applications, including:
Biology: This compound is used in biological research as a solvent for various biological assays and experiments.
Medicine: It is used in the formulation of pharmaceuticals and other medical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Butoxypropoxy)propan-2-ol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve different substances, facilitating their interaction and reaction. In corrosion inhibition, it forms a protective layer on the metal surface, preventing oxidation and corrosion .
Comparación Con Compuestos Similares
1-(2-Butoxypropoxy)propan-2-ol is similar to other glycol ethers, such as dipropylene glycol monomethyl ether and dipropylene glycol monoethyl ether . it is unique due to its specific butoxypropoxy group, which imparts different solvent properties and reactivity compared to other glycol ethers. This uniqueness makes it suitable for specific industrial applications where other glycol ethers may not be as effective.
Similar compounds include:
- Dipropylene glycol monomethyl ether
- Dipropylene glycol monoethyl ether
- 2-Propanol, 1-(2-butoxy-1-methylethoxy)-
Propiedades
Número CAS |
24083-03-2 |
|---|---|
Fórmula molecular |
C10H22O3 CH3(CH2)3OCHCH3CH2OCH2CHOHCH3 C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(2-butoxypropoxy)propan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-13-10(3)8-12-7-9(2)11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
RUYKSFADZRVSQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)COCC(C)O |
Punto de ebullición |
229 °C |
Densidad |
Relative density (water = 1): 1.03 |
Descripción física |
COLOURLESS LIQUID. |
Solubilidad |
Solubility in water, g/100ml at 20 °C: 5 |
Presión de vapor |
Vapor pressure, kPa at 20 °C: 0.008 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



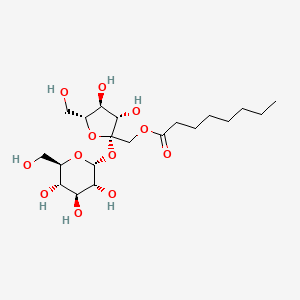

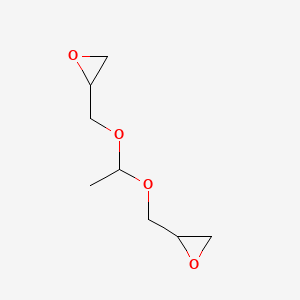

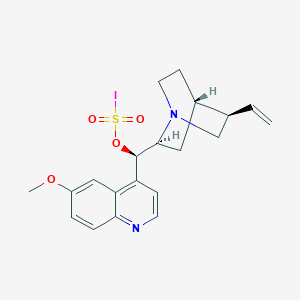
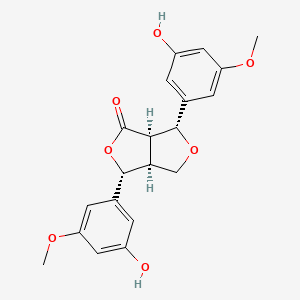

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
